N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom), and a benzo[b]thiophene moiety (a fused ring system consisting of a benzene ring and a thiophene ring). The exact properties and functions of this compound would depend on the specific arrangement of these components .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyridine rings, the introduction of the benzo[b]thiophene moiety, and the attachment of these components together. The exact methods and reagents used would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound, as with any organic molecule, would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings and the benzo[b]thiophene moiety would likely confer a certain degree of rigidity to the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and arrangement of its functional groups. For example, the nitrogen atoms in the piperidine and pyridine rings could potentially act as nucleophiles, participating in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthetic Chemistry Applications
Heterocyclic Synthesis
Research has shown the utility of benzo[b]thiophene derivatives in synthesizing a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, pyrimidines, triazines, and others. These synthetic methodologies often involve reactions with nitrogen nucleophiles to yield compounds with potential pharmacological activities (Mohareb et al., 2004).
Metal Complex Synthesis
The synthesis and characterization of metal complexes using benzo[b]thiophene-2-carboxamide derivatives have been explored. These complexes have been studied for their structural features, electrochemical behavior, and potential applications in materials science (Meghdadi et al., 2008).
Pharmaceutical Development
Antipsychotic Agents
A study synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, highlighting the importance of benzothiophene and pyridine structures in the development of new therapeutic compounds (Norman et al., 1996).
Histone Deacetylase Inhibitors
The design and synthesis of compounds with benzo[b]thiophene-2-carboxamide structures have led to the discovery of selective small molecule histone deacetylase (HDAC) inhibitors, demonstrating potential as anticancer drugs (Zhou et al., 2008).
Molecular Biology
Urotensin-II Receptor Antagonists
Research into benzo[b]thiophene-2-carboxamide derivatives has identified potent urotensin-II receptor antagonists, contributing to the understanding of their structure-activity relationships and potential therapeutic applications (Lim et al., 2016).
Arginine Methyltransferase Inhibitors
The synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting arginine methyltransferase 1 (CARM1) showcases the role of benzothiophene derivatives in developing inhibitors for epigenetic regulators (Allan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(19-12-16-4-1-2-6-18(16)25-19)22-13-15-7-10-23(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKWMYJSOPLMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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